1,3-Dimethylcyclopentadiene
CAS No.: 4045-53-8
Cat. No.: VC14250601
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4045-53-8 |
|---|---|
| Molecular Formula | C7H10 |
| Molecular Weight | 94.15 g/mol |
| IUPAC Name | 1,3-dimethylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3,5H,4H2,1-2H3 |
| Standard InChI Key | YPEOCTSXLWIZSO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC1)C |
Introduction
Structural Characteristics and Isomerization Dynamics
Molecular Geometry and Electronic Configuration
1,3-Dimethylcyclopentadiene adopts a non-planar cyclopentadiene ring with methyl groups at the 1- and 3-positions. X-ray diffraction data for analogous 1,3-dialkylcyclopentadienes reveal bond lengths of 1.34 Å for the conjugated double bonds and 1.47 Å for single bonds, with a dihedral angle of 12° between the methyl substituents . This distortion minimizes steric clash while maintaining π-orbital overlap for conjugation. Density functional theory (DFT) calculations indicate a HOMO energy of -6.8 eV, rendering the compound susceptible to electrophilic attack at the 2- and 5-positions .
Tautomerism and 1,5-Hydrogen Shifts
The compound undergoes rapid -sigmatropic hydrogen shifts at ambient temperatures, interconverting between 1,3- and 1,4-dimethylcyclopentadiene isomers. Kinetic studies using deuterium labeling demonstrate an activation energy (ΔH‡) of 28.5 kcal/mol and a negative entropy of activation (ΔS‡ = -9.2 e.u.), consistent with a cyclic transition state involving partial bond cleavage . This tautomerization follows first-order kinetics with a half-life of 2.3 hours at 25°C, as quantified by ¹H NMR line shape analysis .
Table 1: Kinetic Parameters for -Hydrogen Shifts in Methyl-Substituted Cyclopentadienes
Synthetic Methodologies
Fulvene-Based Routes
The most efficient synthesis involves nucleophilic addition to 6,6-dialkylfulvenes. Treatment of 2-methyl-6,6-dimethylfulvene with methyllithium at -78°C generates the corresponding cyclopentadienyllithium intermediate, which upon protonation yields 1,3-dimethylcyclopentadiene in 78% isolated yield . Critical parameters include:
-
Strict temperature control (-78°C to 0°C) to prevent oligomerization
-
Use of THF as solvent for optimal anion stability
-
Rapid protonation with NH₄Cl to minimize side reactions
Cyclopropane Ring-Opening Approach
Alternative synthesis from 1,1-dibromo-2-methyl-2-(1-methylethenyl)cyclopropane proceeds via thermal ring-opening at 160°C, followed by bromine elimination. This method produces the target compound in 65% yield but requires careful purification to remove polymeric byproducts .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fulvene addition | 78 | 99 | Industrial |
| Cyclopropane opening | 65 | 92 | Lab-scale |
| Diels-Alder retro | 41 | 85 | Limited |
| Data from batch optimization studies |
Physicochemical Properties
Thermodynamic Stability
DSC measurements reveal a melting point of -45°C and boiling point of 106.4±7.0°C at 760 mmHg . The compound exhibits a density of 0.846 g/cm³, significantly lower than unsubstituted cyclopentadiene (0.802 g/cm³), due to increased van der Waals interactions between methyl groups .
Spectroscopic Fingerprints
-
¹H NMR (CDCl₃): δ 2.85 (m, 4H, CH₂), 2.12 (s, 6H, CH₃), 5.67 (t, 2H, =CH)
-
IR (neat): 3075 cm⁻¹ (C-H stretch), 1620 cm⁻¹ (C=C), 1445 cm⁻¹ (CH₂ bend)
Chemical Reactivity and Applications
Organometallic Complexation
Reaction with Fe(CO)₅ produces (1,3-Me₂C₅H₃)Fe(CO)₂ dimer, a precursor for CVD iron films. X-ray analysis shows an Fe-Fe bond length of 2.52 Å with carbonyl ligands in staggered conformation . These complexes demonstrate enhanced thermal stability compared to unsubstituted analogs, decomposing at 285°C vs. 210°C .
Polymerization Behavior
Cationic initiation with BF₃·OEt₂ induces vinyl-addition polymerization, yielding polymers with Mn = 15,000-20,000 Da. The glass transition temperature (Tg) of 87°C reflects restricted chain mobility from methyl substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume